![molecular formula C34H57N3O10 B571419 Ent-Aliskiren Fumarate (2:1) CAS No. 1630036-76-8](/img/no-structure.png)
Ent-Aliskiren Fumarate (2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ent-Aliskiren Fumarate (2:1) is a relatively new area of research in the field of pharmaceuticals and chemistry. Aliskiren is used to treat high blood pressure (hypertension) in people who are at least 6 years old and weigh at least 50 kg . It is a direct renin inhibitor used to manage hypertension .
Synthesis Analysis
The synthesis of Aliskiren is quite demanding due to the presence of 4 chiral carbon atoms. The synthesis process involves the use of a novel process for the preparation of renin inhibitor Aliskiren or its derivatives, and its pharmaceutically acceptable salts . A complementary pathway for the synthesis of Aliskiren has also been developed .Molecular Structure Analysis
Aliskiren has a molecular formula of C30H53N3O6 . The inventors of Aliskiren employed a combination of crystal structure analysis of renin-inhibitor complexes and computational methods to design novel renin inhibitors .Chemical Reactions Analysis
Aliskiren is a renin inhibitor. Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I .Physical And Chemical Properties Analysis
Aliskiren Fumarate has a molecular formula of C64H110N6O16 and an average mass of 1219.589 Da .Scientific Research Applications
Hypertension Treatment
Ent-Aliskiren Fumarate is primarily used for the oral treatment of high blood pressure . It can be used either as monotherapy or in combination with other antihypertensive drugs . It has been proven to be efficacious in reducing blood pressure .
Regulation of Blood Pressure
By inhibiting renin, Ent-Aliskiren plays a crucial role in the regulation of blood pressure . This is because renin is involved in the formation of angiotensin II, which is a vasoconstricting agent that regulates adrenal cortical aldosterone production and renal salt retention .
Stroke Treatment
Research has shown that central application of Aliskiren can improve outcomes after experimental stroke, independent of its blood pressure-lowering effect . It significantly reduced infarct volume and brain edema formation, blunted mortality, and improved neurological outcome up to 1 week after middle cerebral artery occlusion .
Treatment of Nephropathy and Myocardial Infarction
Aliskiren has been shown to effectively reduce arterial hypertension and its sequels, such as nephropathy and myocardial infarction .
Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis of Ent-Aliskiren Fumarate (2:1) can be achieved by a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ent-Aliskiren", "Fumaric acid", "N,N-Dimethylformamide (DMF)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Ent-Aliskiren in DMF and add HCl to the mixture to form the hydrochloride salt of Ent-Aliskiren.", "Step 2: React the hydrochloride salt of Ent-Aliskiren with fumaric acid in DMF to form Ent-Aliskiren Fumarate.", "Step 3: Isolate Ent-Aliskiren Fumarate by precipitation with diethyl ether.", "Step 4: Purify Ent-Aliskiren Fumarate by recrystallization from methanol/water mixture.", "Step 5: Repeat steps 1-4 to obtain the 2:1 salt of Ent-Aliskiren Fumarate." ] } | |
CAS RN |
1630036-76-8 |
Molecular Formula |
C34H57N3O10 |
Molecular Weight |
667.841 |
IUPAC Name |
(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1 |
InChI Key |
RSFGNDXWVZPKJA-UTKWEYTFSA-N |
SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
synonyms |
(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.